![molecular formula C13H7Cl2N3O2 B3036690 (2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone CAS No. 400074-82-0](/img/structure/B3036690.png)
(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone
Overview
Description
“(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone” is a chemical compound with the molecular formula C13H7Cl2N3O2 . It’s a beige solid with a molecular weight of 308.11958 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was synthesized via the condensation of 3,4-dichlorobenzamidoxime and methyl 1H-indole-5-carboxylate using a superbasic medium (NaOH/DMSO) .Physical And Chemical Properties Analysis
The compound is a beige solid with a melting point of 193–195 °C . The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon environments in the molecule .Scientific Research Applications
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including those with 1,3,4-oxadiazole moieties, exhibit a broad range of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antitubercular, antiviral, antiparasitic, and antioxidative properties. The structural feature of 1,3,4-oxadiazole, with its pyridine-type nitrogen atoms, enables effective binding with various enzymes and receptors through numerous weak interactions, leading to a wide array of bioactivities (Verma et al., 2019).
Chlorophenols and Environmental Impact
Chlorophenols, such as 2,4-dichlorophenol, are noted for their role as precursors to dioxins in chemical and thermal processes, including municipal solid waste incineration. These compounds are by-products of incomplete combustion and can be generated through several pathways, including de novo synthesis from a carbonaceous matrix. Their presence in the environment is a concern due to their potential toxic effects on aquatic and mammalian life, although they generally exhibit moderate toxicity. However, certain chlorophenols can have considerable toxicity upon long-term exposure, underscoring the importance of monitoring and mitigating their environmental impact (Krijgsheld & Gen, 1986).
Potential for New Drug Development
The unique biological activities of oxadiazole derivatives highlight their potential as key components in the development of new drugs. The diversity of pharmacological effects demonstrated by these compounds makes them valuable candidates for further research and development in medicinal chemistry, aiming to create more effective and less toxic therapeutic agents. This potential is supported by extensive research demonstrating the various biological roles and synthetic routes for creating oxadiazole-based compounds (Nayak & Poojary, 2019).
Future Directions
properties
IUPAC Name |
(2,4-dichlorophenyl)-[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-8-1-2-9(10(15)4-8)12(19)7-3-11(16-5-7)13-18-17-6-20-13/h1-6,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKDMPIGTYGQHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C3=NN=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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